Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H23ClN4O7S2 and its molecular weight is 603.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of thieno[3,4-d]pyridazine derivatives followed by the introduction of chlorophenyl and morpholinosulfonyl groups. The detailed synthetic pathway often employs various reagents and conditions to achieve high yields and purity of the final product .
Antimicrobial Properties
Research indicates that compounds with morpholinosulfonyl moieties exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains due to their ability to inhibit essential enzymes involved in bacterial growth . The specific compound has been evaluated for its potential against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in preliminary assays.
Anticancer Activity
The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Studies have indicated that similar thieno[3,4-d]pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve the disruption of mitotic processes.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The morpholinosulfonyl group is known to interact with key enzymes such as carbonic anhydrases and dihydropteroate synthase, crucial for bacterial survival.
- Cell Cycle Arrest : Evidence suggests that this compound may induce G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies have highlighted the efficacy of thieno[3,4-d]pyridazine derivatives:
- Study on Bacterial Inhibition : A study reported that a derivative with a similar structural motif inhibited the growth of E. coli by 70% at a concentration of 50 µg/mL. The mechanism was attributed to enzyme inhibition leading to disrupted folate synthesis .
- Cancer Cell Line Evaluation : In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (up to 65% at 10 µM), indicating its potential as an anticancer agent .
Data Tables
Property | Value |
---|---|
Molecular Weight | 450.89 g/mol |
Solubility | Soluble in DMSO |
Antimicrobial Activity | Inhibitory against E. coli |
IC50 (Cancer Cell Lines) | 10 µM |
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O7S2/c1-2-38-26(34)22-20-15-39-24(21(20)25(33)31(29-22)18-5-3-4-17(27)14-18)28-23(32)16-6-8-19(9-7-16)40(35,36)30-10-12-37-13-11-30/h3-9,14-15H,2,10-13H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHNVUYLSKNWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.